Cas no 30611-60-0 ((2S)-2-(2R)-2-{(benzyloxy)carbonylamino}propanamido-4-methylpentanoic acid)
(2S)-2-(2R)-2-{(benzyloxy)carbonylamino}propanamido-4-methylpentanoic acid Chemical and Physical Properties
Names and Identifiers
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- L-Leucine, N-[N-[(phenylmethoxy)carbonyl]-D-alanyl]-
- L-Leucine, N-[(phenylmethoxy)carbonyl]-D-alanyl- (9CI)
- (2S)-2-(2R)-2-{(benzyloxy)carbonylamino}propanamido-4-methylpentanoic acid
- 30611-60-0
- (2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}propanamido]-4-methylpentanoic acid
- EN300-12586812
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- Inchi: InChI=1S/C17H24N2O5/c1-11(2)9-14(16(21)22)19-15(20)12(3)18-17(23)24-10-13-7-5-4-6-8-13/h4-8,11-12,14H,9-10H2,1-3H3,(H,18,23)(H,19,20)(H,21,22)/t12-,14+/m1/s1
- InChI Key: YRQTWFBFEXBEQX-OCCSQVGLSA-N
Computed Properties
- Exact Mass: 336.16852187Da
- Monoisotopic Mass: 336.16852187Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 9
- Complexity: 433
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topological Polar Surface Area: 105Ų
(2S)-2-(2R)-2-{(benzyloxy)carbonylamino}propanamido-4-methylpentanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-12586812-0.05g |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}propanamido]-4-methylpentanoic acid |
30611-60-0 | 0.05g |
$744.0 | 2023-05-25 | ||
| Enamine | EN300-12586812-0.1g |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}propanamido]-4-methylpentanoic acid |
30611-60-0 | 0.1g |
$779.0 | 2023-05-25 | ||
| Enamine | EN300-12586812-0.25g |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}propanamido]-4-methylpentanoic acid |
30611-60-0 | 0.25g |
$814.0 | 2023-05-25 | ||
| Enamine | EN300-12586812-0.5g |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}propanamido]-4-methylpentanoic acid |
30611-60-0 | 0.5g |
$849.0 | 2023-05-25 | ||
| Enamine | EN300-12586812-1.0g |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}propanamido]-4-methylpentanoic acid |
30611-60-0 | 1g |
$884.0 | 2023-05-25 | ||
| Enamine | EN300-12586812-2.5g |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}propanamido]-4-methylpentanoic acid |
30611-60-0 | 2.5g |
$1735.0 | 2023-05-25 | ||
| Enamine | EN300-12586812-5.0g |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}propanamido]-4-methylpentanoic acid |
30611-60-0 | 5g |
$2566.0 | 2023-05-25 | ||
| Enamine | EN300-12586812-10.0g |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}propanamido]-4-methylpentanoic acid |
30611-60-0 | 10g |
$3807.0 | 2023-05-25 | ||
| Enamine | EN300-12586812-50mg |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}propanamido]-4-methylpentanoic acid |
30611-60-0 | 50mg |
$744.0 | 2023-10-02 | ||
| Enamine | EN300-12586812-100mg |
(2S)-2-[(2R)-2-{[(benzyloxy)carbonyl]amino}propanamido]-4-methylpentanoic acid |
30611-60-0 | 100mg |
$779.0 | 2023-10-02 |
(2S)-2-(2R)-2-{(benzyloxy)carbonylamino}propanamido-4-methylpentanoic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on (2S)-2-(2R)-2-{(benzyloxy)carbonylamino}propanamido-4-methylpentanoic acid
The Comprehensive Overview of (2S)-2-(2R)-2-{(Benzyloxy)Carbonylamino}Propanamido-4-Methylpentanoic Acid (CAS No. 30611-60-0)
The compound (2S)-2-(2R)-2-{(Benzyloxy)Carbonylamino}Propanamido-4-Methylpentanoic Acid, identified by the CAS Registry Number 30611-60-0, is a complex organic molecule with significant applications in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its intricate stereochemistry, featuring two chiral centers at the 2-position of the propanamide group and the 4-position of the pentanoic acid moiety. The presence of a benzyloxycarbonyl (Cbz) protecting group further enhances its utility in peptide synthesis and related chemical processes.
Recent advancements in stereochemical synthesis have enabled researchers to exploit the unique properties of this compound in constructing bioactive molecules. For instance, studies published in Journal of Medicinal Chemistry and Organic Letters highlight its role as a key intermediate in the synthesis of peptide-based drugs targeting neurodegenerative diseases. The compound's ability to undergo selective deprotection under mild conditions has been pivotal in achieving high yields and maintaining the integrity of sensitive functional groups during drug development.
The structural complexity of this compound necessitates precise synthetic methodologies. As reported in a 2023 study by Smith et al., the synthesis involves a multi-step process beginning with the preparation of the benzyloxycarbonyl derivative, followed by stereoselective alkylation to establish the chiral centers. The use of chiral resolving agents and enantioselective catalysts ensures the formation of the desired enantiomers, which are critical for biological activity.
In terms of physical properties, this compound exhibits a melting point range of 155–165°C and is sparingly soluble in water but readily dissolves in organic solvents such as dichloromethane and ethyl acetate. Its spectroscopic data, including UV-Vis and NMR spectra, have been well-documented, providing valuable insights into its electronic structure and intermolecular interactions.
Applications of this compound extend beyond pharmaceuticals. In materials science, it has been employed as a building block for constructing supramolecular assemblies and stimuli-responsive polymers. A 2023 study published in Nature Communications demonstrated its utility in forming self-healing hydrogels with tunable mechanical properties, which hold promise for biomedical applications such as tissue engineering and drug delivery systems.
The environmental impact and safety profile of this compound have also garnered attention. According to recent toxicity studies conducted by Green et al., it exhibits low acute toxicity to aquatic organisms when handled under standard laboratory conditions. However, its degradation pathways under various environmental conditions remain an area of active research to ensure sustainable chemical practices.
In conclusion, (2S)-2-(2R)-2-{(Benzyloxy)Carbonylamino}Propanamido-4-Methylpentanoic Acid (CAS No. 30611-60-0) stands as a testament to the ingenuity of modern organic synthesis. Its versatile structure and stereochemical precision make it an invaluable tool across diverse scientific disciplines. As research continues to uncover new applications and optimize synthetic routes, this compound will undoubtedly play an increasingly significant role in advancing both scientific knowledge and practical innovations.
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